molecular formula C19H24N2O2 B144689 Praziquantel CAS No. 135526-78-2

Praziquantel

Katalognummer: B144689
CAS-Nummer: 135526-78-2
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: FSVJFNAIGNNGKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Praziquantel is a heterocyclic pyrazino-isoquinoline derivative that serves as a critical research tool in parasitology and molecular biology. As a broad-spectrum anthelmintic agent, its primary research value lies in its potent activity against trematodes (such as Schistosoma species) and cestodes. The established mechanism of action involves the disruption of calcium ion homeostasis in the parasitic tegument. Praziquantel is understood to increase the permeability of the parasite's cell membranes to calcium ions, leading to intense muscular contraction and paralysis, followed by tegumental disintegration and expulsion of the worm . This specific effect makes it an invaluable compound for studying voltage-gated calcium channel function and tegumental biology in flatworms. In a research context, Praziquantel is used to investigate the fundamental processes of parasite physiology and the molecular basis of anthelmintic action. Its effect is more pronounced on adult parasites compared to immature stages, providing a model for studying developmental changes in drug susceptibility . Beyond its application in parasitology, it is also utilized in biochemical assays to suppress glucose uptake and stimulate lactate release in susceptible organisms. This product is provided as a molecular biology grade reagent for use in laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVJFNAIGNNGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021182
Record name Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Praziquantel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4), 3.81e-01 g/L
Record name SID858012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Praziquantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Praziquantel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55268-74-1
Record name Praziquantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55268-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Praziquantel [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055268741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praziquantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name praziquantel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Praziquantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Praziquantel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAZIQUANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6490C9U457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Praziquantel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 °C
Record name Praziquantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01058
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Praziquantel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015191
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Insights into Praziquantel Action

Elucidating the Molecular Mechanism of Action of Praziquantel

The molecular mechanism of praziquantel is complex and not yet fully understood, but significant progress has been made in identifying key pathways and targets involved researchgate.netnih.govbrighton.ac.uk. The drug's activity is largely mediated by the (R)-enantiomer, which is considered the biologically active form wikipedia.orgplos.org.

Praziquantel-Induced Calcium Ion Homeostasis Disruption in Parasites

A central tenet of praziquantel's mechanism is its ability to disrupt calcium ion (Ca2+) homeostasis in susceptible helminths wikipedia.orgnih.govbrighton.ac.ukcambridge.orgpatsnap.comfrontiersin.orgresearchgate.netnih.gov. Experimental evidence indicates that praziquantel increases the permeability of the parasite's cell membranes to calcium ions, leading to a rapid and uncontrolled influx of Ca2+ into the parasite cells wikipedia.orgbrighton.ac.ukcambridge.orgpatsnap.commims.com. This surge in intracellular calcium concentration is thought to be the primary trigger for the downstream physiological effects observed researchgate.netbrighton.ac.ukpatsnap.com. The calcium-dependent nature of praziquantel's effects has been demonstrated in studies where the drug's impact on parasite contraction and tegument disruption was inhibited in the absence of extracellular calcium brighton.ac.ukcambridge.org.

Identification and Characterization of Parasite Molecular Targets

Identifying the precise molecular targets of praziquantel has been a major focus of research wikipedia.orgbrighton.ac.ukcambridge.orgpatsnap.comresearchgate.netnih.govmims.comfishersci.cafishersci.caresearchgate.net. While the exact binding site remains under investigation, several candidate targets have been proposed and studied researchgate.netbrighton.ac.uk.

Transient Receptor Potential Melastatin Praziquantel (TRPMPZQ) Channel as a Primary Candidate Target

Recent research strongly suggests that a transient receptor potential melastatin ion channel, designated TRPMPZQ, is a primary molecular target of praziquantel in schistosomes and other sensitive flatworms wikipedia.orgnih.govacs.orgbrighton.ac.uknih.govcambridge.orgnih.govmims.comfishersci.cafishersci.caresearchgate.netbiorxiv.org. Studies have shown that praziquantel activates TRPMPZQ channels, leading to the observed calcium influx nih.govnih.govbiorxiv.orgbiorxiv.org. The activation of this channel by praziquantel has been demonstrated in heterologous expression systems and native neuronal tissue from schistosomes nih.govfrontiersin.org. The (R)-enantiomer of praziquantel is significantly more potent in activating Sm.TRPMPZQ compared to the (S)-enantiomer, aligning with their differential anthelmintic activity nih.govbiorxiv.orgbiorxiv.org.

Hypothesized Interactions with Voltage-Gated Calcium Channels

Prior to the identification of TRPMPZQ, voltage-gated calcium channels (Cav channels) were considered primary candidates for praziquantel's action researchgate.netnih.govbrighton.ac.ukpatsnap.comfrontiersin.orgresearchgate.netfishersci.caresearchgate.net. It was hypothesized that praziquantel might antagonize or disrupt the function of these channels, leading to uncontrolled calcium influx researchgate.netbrighton.ac.uk. Some studies suggested that praziquantel might target the β subunits of voltage-gated Ca2+ channels, particularly in Schistosoma mansoni and Schistosoma japonicum drugbank.com. While the direct interaction with classical voltage-gated calcium channels as the sole mechanism has been debated, the disruption of calcium homeostasis mediated by TRPMPZQ activation ultimately impacts calcium-dependent processes regulated by voltage-gated channels and other calcium handling mechanisms brighton.ac.ukcambridge.orgresearchgate.netnih.gov.

Role of Hydrophobic Ligand-Binding Pockets in Target Engagement

Studies investigating the interaction of praziquantel with its targets, particularly TRPMPZQ, have highlighted the importance of hydrophobic ligand-binding pockets wikipedia.orgnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netbiorxiv.org. The (R)-praziquantel molecule is thought to engage a hydrophobic binding pocket within the voltage-sensor like domain of the TRPMPZQ channel nih.govnih.govbiorxiv.orgbiorxiv.org. This engagement is crucial for channel activation and subsequent calcium entry nih.govnih.govbiorxiv.org. Mutagenesis studies have identified specific amino acid residues within these hydrophobic pockets that are critical for praziquantel binding and activity nih.govbiorxiv.org. Differences in these binding pockets, such as a single amino acid change in Fasciola hepatica TRPMPZQ, can explain the differential sensitivity of various parasites to praziquantel acs.orgnih.govnih.govbiorxiv.orgbiorxiv.org.

Downstream Effects on Parasite Physiology and Morphology

The influx of calcium ions triggered by praziquantel leads to a cascade of downstream effects on parasite physiology and morphology wikipedia.orgpatsnap.com. The most prominent effects include rapid and sustained muscle contraction, leading to spastic paralysis of the worm wikipedia.orgresearchgate.netbrighton.ac.ukcambridge.orgpatsnap.combiorxiv.orgfrontiersin.org. This paralysis causes the parasite to detach from host tissues wikipedia.orgpatsnap.com.

Adenosine Uptake Systems

Species-Specific and Developmental Stage-Specific Mechanistic Variations

Differential Activities Against Trematodes Versus Cestodes

Praziquantel exhibits broad-spectrum activity against most trematodes and cestodes, but there are noted differences in sensitivity between these two classes of flatworms, and even among different species within these classes nih.govpnas.org. While the core mechanism involving calcium influx and tegumental disruption appears to be conserved, variations in the parasite's physiology and molecular targets may contribute to these differential activities brighton.ac.uknih.govnih.govpnas.org.

Research suggests that a transient receptor potential ion channel in the melastatin subfamily (TRPMPZQ) is a candidate target for praziquantel pnas.orgfrontiersin.org. Studies comparing the activity of praziquantel analogs against Schistosoma mansoni (a trematode) and cestode models (Echinococcus granulosus and Mesocestoides corti) have shown that structure-activity relationships at their respective TRPMPZQ orthologs are closely mirrored, supporting TRPMPZQ as a relevant therapeutic target nih.gov. Interestingly, cestode TRPMPZQ channels have displayed a higher sensitivity to praziquantel compared to Schistosoma mansoni TRPMPZQ, which is consistent with the known sensitivity differences between many cestode and schistosome species nih.gov.

However, not all trematodes are equally susceptible. For instance, Fasciola hepatica and Fasciola gigantica (liver flukes) are generally refractory to praziquantel treatment, potentially due to differences in tegumental structure or other protective mechanisms brighton.ac.uknih.govcore.ac.uk. In contrast, other trematodes like Clonorchis sinensis and Opisthorchis viverrini are susceptible brighton.ac.ukdrugbank.com.

The precise reasons for the differential efficacy are still being investigated, but they likely involve a combination of factors including variations in drug uptake, metabolism, the specific properties of calcium channels or other targets, and the parasite's ability to repair damage or counteract the drug's effects brighton.ac.uknih.govfrontiersin.orgpnas.org.

Reduced Efficacy Against Juvenile Parasite Stages

A significant limitation of praziquantel is its reduced efficacy against juvenile stages of schistosomes compared to adult worms brighton.ac.uknih.govdrugbank.comfrontiersin.orgresearchgate.netnih.govfrontiersin.orgplos.orgresearchgate.netviamedica.plmdpi.com. While adult worms are highly susceptible, juvenile schistosomes, particularly those around 3-4 weeks post-infection, are largely refractory to the drug, gradually regaining full susceptibility as they mature (6-7 weeks post-infection) brighton.ac.ukdrugbank.com.

Although praziquantel can still induce calcium influx and muscle contractions in juvenile worms, similar to adults, the juvenile parasites are often able to recover from these effects brighton.ac.ukfrontiersin.orgresearchgate.net. Several hypotheses attempt to explain this reduced efficacy:

Differences in Tegumental Development: The tegument of juvenile worms may be less permeable to the drug or more capable of repairing damage compared to the adult tegument brighton.ac.ukplos.org.

Differential Target Expression or Sensitivity: The expression levels or properties of the molecular targets, such as voltage-gated calcium channels or TRPMPZQ, may differ between juvenile and adult stages, leading to reduced drug binding or response in younger worms brighton.ac.ukdrugbank.comfrontiersin.org.

Enhanced Detoxification or Efflux Mechanisms: Juvenile worms may possess more robust mechanisms for detoxifying or actively pumping the drug out of their cells. Studies have suggested a role for ATP-binding cassette (ABC) transporters in the protection of juvenile worms, as they may express higher levels of these transporters compared to adults frontiersin.orgfrontiersin.orgcore.ac.ukfrontiersin.org.

Transcriptomic Flexibility: Immature worms might exhibit greater flexibility in their gene expression, allowing them to tolerate and survive praziquantel exposure brighton.ac.uk.

Host Immune Response: The host immune response, which is thought to contribute to the in vivo efficacy of praziquantel by clearing damaged worms, may be less effective against juvenile stages nih.govfrontiersin.org.

The reduced efficacy against juvenile forms is a major challenge in schistosomiasis control, as these surviving immature worms can mature after treatment and continue to lay eggs, contributing to ongoing transmission frontiersin.orgfrontiersin.orgplos.orgmdpi.com. This highlights the need for potential retreatment or co-administration with drugs effective against juvenile stages frontiersin.orgplos.org.

Data Table: Differential Praziquantel Sensitivity

Parasite ClassExample SpeciesPraziquantel SensitivityNotesSource
TrematodesSchistosoma spp.High (Adults), Reduced (Juveniles)Efficacy is age-dependent brighton.ac.uknih.govdrugbank.comresearchgate.netviamedica.plmdpi.com
TrematodesClonorchis sinensisHigh brighton.ac.ukdrugbank.com
TrematodesOpisthorchis viverriniHigh brighton.ac.ukdrugbank.com
TrematodesFasciola hepaticaLow/RefractoryOften requires alternative treatment brighton.ac.uknih.govcore.ac.uk
TrematodesFasciola giganticaLow/RefractoryOften requires alternative treatment nih.gov
CestodesTaenia spp.HighIncludes T. saginata and T. solium brighton.ac.ukdrugbank.comcore.ac.uk
CestodesHymenolepis spp.High brighton.ac.uk
CestodesEchinococcus granulosusHighTRPMPZQ shows high sensitivity in vitro nih.gov
CestodesMesocestoides cortiHighTRPMPZQ shows high sensitivity in vitro nih.gov

Chemical Biology and Structure Activity Relationship Sar of Praziquantel

Stereochemistry and Enantioselective Activity of Praziquantel

Praziquantel contains a chiral center, leading to the existence of two enantiomers: (R)-Praziquantel and (S)-Praziquantel. mdpi.comnih.gov While the drug is typically administered as a racemic mixture (a 1:1 ratio of both enantiomers), studies have revealed significant differences in the biological activity of these stereoisomers. nih.govwikipedia.orgplos.org

The Predominant Role of the (R)-Enantiomer in Anthelmintic Activity

Research has consistently demonstrated that the anthelmintic activity of praziquantel resides predominantly in the (R)-enantiomer, also known as levo-PZQ or (-)-PZQ. nih.govwikipedia.orgplos.orgnih.gov In vitro studies against Schistosoma haematobium adult worms have shown that (R)-PZQ exhibits significantly higher activity compared to the (S)-enantiomer. For instance, (R)-PZQ displayed an IC₅₀ of 0.007 µg/ml at 4 hours, while (S)-PZQ was found to be 501 times less active, with an IC₅₀ of 3.51 µg/ml at the same time point. researchgate.net Similar findings have been reported for Schistosoma mansoni, where (R)-PZQ showed markedly higher activity against newly transformed schistosomula (NTS) with an IC₅₀ of 0.03 µg/ml, while (S)-PZQ had a significantly higher IC₅₀ of 40.0 µg/ml. nih.gov The eudysmic ratio (the ratio of the activity of the more potent enantiomer to the less potent one) calculated against NTS was 1,196, highlighting the substantial difference in activity. nih.gov

In vivo studies in golden Syrian hamsters infected with S. haematobium also support the higher potency of (R)-PZQ. researchgate.net (R)-PZQ resulted in worm burden reductions (WBRs) of 98.5%, 75.6%, and 73.3% at doses of 125.0, 62.5, and 31.0 mg/kg, respectively. researchgate.net While (S)-PZQ did show activity at higher doses (83.0% and 94.1% WBRs at 250.0 and 500.0 mg/kg, respectively), its calculated ED₅₀ was 127.6 mg/kg, compared to 24.7 mg/kg for (R)-PZQ, resulting in a corresponding eudysmic ratio of 5.17 in vivo. researchgate.net

EnantiomerIn vitro IC₅₀ (S. haematobium adult worms, 4h) researchgate.netIn vitro IC₅₀ (S. mansoni NTS) nih.govIn vivo ED₅₀ (S. haematobium, mg/kg) researchgate.net
(R)-Praziquantel0.007 µg/ml0.03 µg/ml24.7
(S)-Praziquantel3.51 µg/ml40.0 µg/ml127.6
Racemic PZQ0.03 µg/mlNot specified250.0 (250 mg/kg dose showed 99.3% WBR) researchgate.net

Impact of Enantioselective Metabolism on Praziquantel Efficacy in Biological Systems

Praziquantel undergoes significant first-pass metabolism, primarily in the liver, which can influence the systemic exposure and efficacy of its enantiomers. wikipedia.orgplos.org In humans, this metabolism is enantioselective, largely mediated by the cytochrome CYP450 3A4 isoform. plos.org (R)-PZQ is primarily metabolized to the main monohydroxylated metabolite, R-trans-4-OH-PZQ, which exhibits significantly lower anthelmintic activity compared to the parent (R)-enantiomer. nih.govplos.org The (S)-enantiomer is metabolized into several different monohydroxylated molecules. plos.org

Rational Design and Synthesis of Praziquantel Analogues and Derivatives

The recognition of (R)-PZQ as the primary active component has spurred interest in the rational design and synthesis of praziquantel analogues and derivatives with potentially improved efficacy, reduced side effects, or altered pharmacokinetic profiles. nih.govmdpi.comnih.gov Molecular hybridization, a strategy involving the fusion of two or more active compounds or pharmacophoric units, has been explored to create new molecular hybrids with potential antimalarial and antischistosomal activity based on the praziquantel scaffold. mdpi.comnih.gov

Structural variations have been introduced at different positions of the praziquantel molecule, including the amide, piperazine, and aromatic moieties, to study their impact on antischistosomal activity. nih.gov For example, some dimethoxy tetrahydroisoquinoline analogues and tetrahydro-β-carboline analogues have shown moderate activity against adult S. mansoni. nih.gov The presence of certain groups, like p-trifluoromethylbenzoyl and p-toluenesulphonyl moieties, has been shown to suppress antischistosomal activity. nih.gov

Synthetic Methodologies for Praziquantel and its Derivatives

The synthesis of praziquantel and its derivatives has been approached through various methodologies, ranging from established multi-step pathways to more convergent multicomponent reactions. nih.govnih.gov The goal of developing new synthetic routes often includes improving efficiency, reducing costs, and minimizing environmental impact compared to earlier methods. google.comtandfonline.comwipo.int

Established Synthetic Pathways (e.g., Reissert Reaction, High-Pressure Catalytic Hydrogenation, Pictet-Spengler Reaction)

One of the initial and still widely used methods for the large-scale production of praziquantel is the Merck process. mdpi.comnih.gov This route begins with the Reissert reaction of isoquinoline. mdpi.comnih.govasianpubs.org The Reissert reaction, however, is limited in the variety of acid chlorides it can utilize and involves the use of toxic cyanide, posing environmental challenges. mdpi.comnih.govasianpubs.org Following the Reissert reaction, a key step in the Merck process involves high-pressure catalytic hydrogenation (around 70 atm) to generate a 1-aminomethyltetrahydroisoquinoline intermediate. mdpi.comnih.govresearchgate.net Subsequent acylation and cyclization steps complete the synthesis. mdpi.comnih.gov

The Pictet-Spengler reaction has also been explored for the synthesis of praziquantel and its derivatives, particularly for the construction of the tetrahydroisoquinoline core. mdpi.comresearchgate.netblogspot.comthieme-connect.com This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. blogspot.com While the Pictet-Spengler reaction can be used in the synthesis of the praziquantel scaffold, achieving high enantioselectivity in catalytic asymmetric versions of this reaction for PZQ synthesis has been a subject of research. blogspot.comresearchgate.net Solid-phase synthesis utilizing the Pictet-Spengler reaction has also been demonstrated as an efficient route. thieme-connect.com

Multicomponent Reactions for Scaffold Diversification (e.g., Ugi Four-Component Reaction)

Multicomponent reactions (MCRs) offer a powerful approach for the convergent and efficient synthesis of complex molecules, including praziquantel derivatives, allowing for rapid scaffold diversification. mdpi.comnih.govresearchgate.netacsgcipr.orgsci-hub.secapes.gov.brresearchgate.netmdpi.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied in the synthesis of praziquantel intermediates and analogues. mdpi.comnih.govnih.govresearchgate.netacsgcipr.orgsci-hub.secapes.gov.brresearchgate.netmdpi.comcapes.gov.brorgsyn.orgrsc.org

The Ugi reaction typically involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form α-aminoacyl amides. mdpi.comorgsyn.orgrsc.org In the context of praziquantel synthesis, a highly efficient two-step, one-pot procedure has been developed that combines a four-component Ugi reaction followed by a Pictet-Spengler reaction. mdpi.comnih.govnih.govresearchgate.netacsgcipr.orgcapes.gov.brresearchgate.net This approach offers significant advantages in terms of structural diversity due to the wide availability of commercially accessible carboxylic acids and aldehydes that can be incorporated into the Ugi reaction. mdpi.comnih.gov The Ugi-Pictet-Spengler sequence allows for the convergent assembly of the praziquantel core and the introduction of various substituents, facilitating the exploration of the structure-activity relationship. nih.gov This methodology has enabled the synthesis of novel praziquantel derivatives with structural variations that are otherwise difficult to access through traditional linear synthesis. nih.gov

Continuous Flow Chemistry Approaches for Optimized Production

Continuous flow chemistry offers potential advantages over traditional batch synthesis for the production of pharmaceuticals, including improved process control, safety, and reduced reaction times. researchgate.netmdpi.com Research has explored the application of continuous flow methods for the synthesis of praziquantel, aiming to develop more economical and efficient routes. researchgate.netthieme-connect.dethieme-connect.com One study described a precise and reliable flow chemistry method starting from phenylethylamine, achieving the continuous preparation of praziquantel in significantly less time (approximately 3–4 hours) compared to conventional methods (approximately 3–4 days). researchgate.netthieme-connect.com This approach also demonstrated a reduced requirement for key intermediates. researchgate.net The use of integrated flow reactors and the ability to maintain intermediates in solution throughout the process are key aspects of these optimized flow synthesis methods. thieme-connect.de

Chiral Auxiliary Mediated Asymmetric Synthesis of Enantiomers

Praziquantel is administered as a racemic mixture, but the (R)-enantiomer is primarily responsible for its anthelmintic activity. mdpi.comresearchgate.net Asymmetric synthesis methods are employed to obtain enantiomerically pure compounds. sigmaaldrich.comyork.ac.uktcichemicals.com Chiral auxiliary mediated asymmetric synthesis involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comyork.ac.uk After the desired stereochemistry is established, the auxiliary is removed, ideally for recycling. sigmaaldrich.comyork.ac.uk While the provided text specifically mentions chiral auxiliary mediated synthesis in the context of existing routes for (R)-praziquantel, it notes that some methods using chiral auxiliaries in equimolar amounts might not be practically feasible in certain research contexts. researchgate.net Other asymmetric synthesis approaches, such as asymmetric transfer hydrogenation, have also been explored for the enantioselective synthesis of (R)-praziquantel. researchgate.net

Structure-Activity Relationship (SAR) Studies of Praziquantel Derivatives

Extensive SAR studies have been conducted to understand how modifications to the praziquantel structure affect its activity against parasitic flatworms and their TRPMPZQ orthologs. nih.govnih.govnih.govresearchgate.net These studies aim to identify derivatives with enhanced potency, broader spectrum activity (including against juvenile parasites), and the ability to overcome potential drug resistance. grantome.comnih.govmdpi.comnih.gov The pyrazinoisoquinoline scaffold of praziquantel is a critical element for its activity. nih.govresearchgate.net

Correlating Analog Activity with TRPMPZQ Orthologs Across Parasite Species

Recent research has focused on correlating the activity of praziquantel analogs against different parasite species with their activity at the respective TRPMPZQ orthologs found in those species. nih.govnih.govthieme-connect.detandfonline.com These studies have shown a good alignment between the SAR of praziquantel derivatives in causing worm paralysis and their pharmacological profile at TRPMPZQ in vitro. nih.govnih.gov The SAR of TRPMPZQ can differ between parasite species, which may explain why certain praziquantel derivatives show varying activity against different parasites (e.g., some are more active against cestodes than schistosomes). nih.govresearchgate.net Differences in the amino acid residues lining the TRPMPZQ ligand binding pocket are thought to contribute to these species-specific differences in sensitivity. nih.gov

Systematic Modification of the Pyrazinoisoquinoline Scaffold for Enhanced Potency

Modifications to the pyrazinoisoquinoline scaffold of praziquantel have been systematically investigated to enhance potency. nih.govresearchgate.netnih.gov While major modifications to the core structure are often poorly tolerated, certain alterations can preserve or even improve activity. biorxiv.org For example, a fluorinated scaffold or an enlarged piperidine (B6355638) ring have been explored. biorxiv.org Studies involving the modification of the aromatic ring of the tetrahydroisoquinoline moiety have shown that substitutions can affect activity. mdpi.com The amide bond at position 2 of the pyrazinoisoquinoline scaffold appears essential for activity against Schistosoma japonicum. nih.gov

Exploration of Novel Chemical Spaces and Hybrid Compounds for Anthelmintic Activity

Beyond direct modifications of the praziquantel scaffold, researchers are exploring novel chemical spaces and developing hybrid compounds to identify new anthelmintic agents. researchgate.netnih.gov This involves combining the praziquantel structure with other pharmacophores or exploring entirely new chemical entities with potential activity against parasitic flatworms. mdpi.comnih.govresearchgate.net The strategy of molecular hybridization, such as coupling the praziquantel tetrahydroisoquinoline scaffold with other moieties like cinnamic acids, has shown promising results in generating compounds with potent activity. mdpi.com Exploring novel chemical spaces and structural diversity, particularly in the context of target-based screening approaches utilizing TRPMPZQ, is seen as crucial for developing alternatives to praziquantel. researchgate.net

Investigation of Specific Functional Group Derivatizations (e.g., Sulfonamides, Dithiocarbamates)

Specific functional group derivatizations of praziquantel have been investigated to explore their impact on anthelmintic activity and potential new mechanisms of action. nih.govnih.govnist.gov

Sulfonamides: Praziquantel derivatives bearing a primary sulfonamide group have been proposed as hybrid drugs, potentially targeting carbonic anhydrase enzymes in parasites like Schistosoma mansoni (SmCA) in addition to the effects related to the praziquantel moiety. nih.govtandfonline.comresearchgate.nettandfonline.com SAR studies on these sulfonamide derivatives have indicated that the linker between the pyrazinoisoquinolinone moiety and the benzenesulfonamide (B165840) group plays a significant role in modulating potency and selectivity against different carbonic anhydrase isoforms. nih.govtandfonline.com

Dithiocarbamates: The substance class of dithiocarbamates, some derived from the structure of disulfiram, has shown promising in vitro antischistosomal activities. nih.govresearchgate.netresearchgate.netnih.gov Detailed SAR studies on dithiocarbamate (B8719985) derivatives have been conducted, exploring modifications on both sides of the dithiocarbamate core. researchgate.netnih.gov These studies have identified derivatives with activity in the low micromolar range against Schistosoma mansoni, affecting parasite motility, egg production, and tegument integrity. nih.govresearchgate.netnih.gov While not direct praziquantel derivatives in all cases, the exploration of dithiocarbamates represents an investigation into novel chemical spaces with anthelmintic potential. researchgate.netnih.gov Some dithiocarbamates have also shown activity against Echinococcus multilocularis. researchgate.net

Pharmacological Research on Praziquantel in Experimental Systems

Pharmacokinetics in Experimental Models

Pharmacokinetic studies in various experimental models have provided insights into the absorption, distribution, and metabolism of praziquantel. asm.orgnih.govasm.orgplos.org These studies are essential for understanding how the drug behaves within a host organism and reaches its target parasites.

Absorption and Distribution Studies in Animal Models

Praziquantel is generally well absorbed from the gastrointestinal tract in almost all species studied. msdvetmanual.commerckvetmanual.com However, its systemic bioavailability is often relatively low due to extensive first-pass metabolism in the liver. wikipedia.orgmsdvetmanual.comoup.comdrugbank.com

Studies in sheep have shown that intramuscular administration of praziquantel resulted in significantly higher maximum concentration (Cmax) and area under the concentration-time curve (AUC) values compared to oral treatment, even at a higher oral dose. msdvetmanual.com This suggests that the route of administration can significantly impact systemic exposure. In dogs, absorption after oral administration is higher when the drug is given with food. merckvetmanual.com

Following absorption, praziquantel is distributed to various organs. merckvetmanual.comoup.com In non-clinical studies, it has been found to concentrate particularly in the liver and kidneys. oup.com Higher concentrations than those in plasma have been observed in the lung, pancreas, adrenal glands, pituitary, and salivary gland. oup.com Praziquantel is also known to cross the blood-brain barrier, which explains its efficacy in treating neurocysticercosis. asm.orgoup.com

Stereoselective Metabolism and Metabolite Identification in Model Systems (e.g., Hydroxylation Products, Cytochrome P450 Enzymes)

Praziquantel is administered as a racemic mixture containing equal proportions of the R-(-)- and S-(+)-enantiomers. oup.comnih.gov The drug undergoes rapid and extensive metabolism, primarily in the liver, mediated largely by cytochrome P450 (CYP) enzymes. wikipedia.orgasm.orgnih.govdrugbank.comnih.govnih.gov CYP3A4, CYP3A5, CYP2C19, and CYP2C9 are among the key enzymes involved in praziquantel metabolism. nih.govnih.govfrontiersin.org

Metabolism leads to the formation of numerous metabolites, predominantly monohydroxylated and dihydroxylated derivatives. nih.gov The main metabolite identified is R-trans-4-OH-praziquantel. asm.orgfrontiersin.org Studies using ultra-performance liquid chromatography coupled with mass spectrometry have identified many phase I and new phase II metabolites in animal samples, indicating that oxidation, dehydrogenation, and glucuronidation are major metabolic reactions. nih.gov

Metabolism of praziquantel is stereoselective, with observed differences in the formation of metabolites between the R- and S-enantiomers. nih.govnih.gov In vitro studies with recombinant enzymes have shown that CYP2C9 and CYP3A4 exhibit different catalytic activity towards the praziquantel enantiomers. nih.gov Competitive inhibition between the praziquantel enantiomers for binding to CYP2C9, CYP2C19, CYP3A4, and CYP3A5 has also been revealed. nih.gov

Influence of Host Physiologic Factors on Praziquantel Pharmacokinetics in Preclinical Studies

Host physiologic factors can significantly influence the pharmacokinetics of praziquantel in preclinical studies. Factors such as the health of the liver, diet, and potential drug-drug interactions can affect systemic drug levels and, consequently, efficacy. asm.orgnih.govasm.orgfrontiersin.org

Studies in mice have demonstrated that a protein-deficient diet can reduce the efficacy of praziquantel against Schistosoma mansoni infection. biorxiv.org This reduced efficacy was associated with higher worm and liver egg burdens compared to mice on a standard diet. biorxiv.org

The involvement of the cytochrome P448 system in the first-pass metabolism of praziquantel is a significant host factor contributing to variability in drug exposure. asm.org The use of a pan-CYP inhibitor, 1-aminobenzotriazole (B112013) (ABT), in the Schistosoma mansoni mouse model increased R-praziquantel plasma exposures significantly, although this did not directly predict efficacy. nih.govmmv.org Conversely, pre-treatment with a CYP inducer like dexamethasone (B1670325) decreased systemic plasma exposure of R-praziquantel but maintained efficacy. plos.orgnih.govmmv.org This suggests that high concentrations of R-praziquantel in the portal vein before extensive hepatic first-pass metabolism are critical for efficacy against S. mansoni adult worms residing in the mesenteric veins. plos.orgnih.gov

Co-administration of other drugs can also influence praziquantel pharmacokinetics. For example, cimetidine, a CYP inhibitor, has been shown to increase praziquantel plasma concentrations in studies. asm.org

Pharmacodynamics in Parasite Systems

The pharmacodynamic effects of praziquantel on parasites have been investigated extensively in vitro and in animal infection models to understand its mechanisms of action and efficacy.

In Vitro Pharmacodynamic Assessments (e.g., Worm Motility, Egg Production, Tegumental Damage Assays)

In vitro studies have been instrumental in characterizing the direct effects of praziquantel on parasitic worms. Within seconds of exposure, adult schistosomes exhibit rapid and sustained contraction of their musculature. This effect is believed to be linked to the disruption of calcium ion homeostasis, leading to an influx of calcium ions into the parasite. patsnap.combrighton.ac.ukdrugbank.commims.com

Praziquantel also causes significant damage to the parasite's tegument, the outer surface. patsnap.comresearchgate.net This tegumental damage can include vacuolization and disruption, compromising the structural integrity of the worm and potentially exposing parasite antigens to the host immune system. patsnap.com Studies on Mesocestoides corti, a cestode model, have also demonstrated extensive tissue damage, particularly to the tegument, with adult forms being more susceptible to praziquantel exposure in vitro.

In vitro assessments often include evaluating changes in worm motility and egg production. Praziquantel has been shown to reduce worm motility significantly. cambridge.org Studies have also assessed the impact on egg production as an indicator of parasite viability and reproductive capacity. plos.org

The R-enantiomer of praziquantel is considered primarily responsible for the antischistosomal activity observed in vitro. acs.org While the S-enantiomer may induce transient hyperactivity, the R-enantiomer causes spastic paralysis and rapid tegumental damage. acs.org Metabolites like S-trans- and S-cis-4'-hydroxypraziquantel have shown little to no activity in vitro. acs.org

Efficacy Studies in Defined Animal Infection Models (e.g., Schistosoma mansoni Mouse Model)

Defined animal infection models, particularly the Schistosoma mansoni mouse model, are widely used to evaluate the in vivo efficacy of praziquantel. wikipedia.orgplos.orgnih.govmmv.orgcambridge.orgplos.orgacs.orgasm.orgmdpi.comfrontiersin.org These models allow for the assessment of worm burden reduction, egg load in tissues, and the impact on parasite development and pathology.

Studies in the S. mansoni mouse model have consistently shown that praziquantel treatment leads to a significant reduction in worm burden and egg counts in the liver and intestine. biorxiv.orgplos.orgmdpi.com The efficacy can vary depending on the treatment regimen and the stage of infection. For example, while highly effective against adult worms, praziquantel shows limited efficacy against immature schistosomes. plos.orgmdpi.com

Research in the mouse model has also explored factors influencing efficacy, such as host nutritional status and the use of combination therapies. As mentioned earlier, protein deficiency in mice reduced praziquantel efficacy. biorxiv.org Studies combining praziquantel with other compounds, such as amiodarone (B1667116) or kinase inhibitors, have been investigated in the mouse model to explore potential synergistic effects and improve efficacy, particularly against prepatent infections or in cases of reduced susceptibility. cambridge.orgasm.org

The S. mansoni mouse model has also been used to study the development of reduced susceptibility to praziquantel. Laboratory studies have successfully induced praziquantel resistance in schistosomes in mice through successive subcurative doses or increasing drug pressure over generations. frontiersin.org Isolates from treated mice showing reduced sensitivity in vivo also exhibited decreased muscle contraction, tegumental disruption, and calcium influx in vitro. frontiersin.org

Data from efficacy studies in the S. mansoni mouse model often involve quantifying worm burden reduction and egg reduction rates in different organs.

Table 1: Example Data from Schistosoma mansoni Mouse Model Efficacy Studies

Treatment Group (Example)Worm Burden Reduction (%)Liver Egg Count Reduction (%)Intestine Egg Count Reduction (%)
Infected Control000
PZQ Treatment A>90 plos.orgasm.org>90 plos.org>90 plos.org
PZQ Treatment B60-70 asm.org--
Combination TherapyIncreased Reduction cambridge.orgasm.org--

The S. mansoni mouse model remains a critical tool for evaluating the in vivo efficacy of praziquantel and potential new drug candidates or treatment strategies against schistosomiasis. plos.orgnih.gov

Establishing Pharmacokinetic-Pharmacodynamic Relationships in Experimental Infection Models

Research into the pharmacokinetic-pharmacodynamic (PK/PD) relationships of praziquantel in experimental infection models has primarily utilized the Schistosoma mansoni mouse model to understand the factors driving its efficacy against adult schistosomes residing in the mesenteric veins. These studies aim to correlate drug exposure with antiparasitic outcomes, such as worm burden reduction (WBR).

Experimental investigations in the S. mansoni mouse model have revealed that systemic plasma exposure to praziquantel, particularly the active (R)-enantiomer, does not consistently predict efficacy. nih.govacs.orgplos.orgresearchgate.net This observation suggests that systemic circulation levels may not fully reflect the drug concentrations at the site of action. Instead, estimated concentrations in the portal vein and mesenteric veins, where the adult worms are located, appear to be more relevant predictors of antiparasitic activity. nih.govacs.orgplos.orgresearchgate.net

Studies have explored the impact of modulating drug metabolism on the PK/PD relationship. For instance, pre-treatment of mice with 1-aminobenzotriazole (ABT), a pan-cytochrome P450 (CYP) inhibitor, led to significant increases in systemic plasma exposure of (R)-praziquantel, ranging from approximately 10 to 20-fold. nih.govplos.orgresearchgate.net However, these substantial increases in systemic exposure did not result in a proportional enhancement of efficacy, as measured by WBR. nih.govplos.orgresearchgate.net Conversely, pre-treatment with dexamethasone, a CYP inducer, caused a decrease in systemic plasma exposure of (R)-praziquantel by approximately 10-fold while maintaining the drug's efficacy. nih.govplos.orgresearchgate.netnih.gov These findings support the hypothesis that high local concentrations of praziquantel available before extensive hepatic first-pass metabolism are critical for efficacy against S. mansoni adult worms in the mesenteric veins. nih.govplos.orgresearchgate.net

Quantitative analyses in the S. mansoni mouse model have provided insights into the exposure levels associated with efficacy. Without metabolic modifiers, a higher dose of praziquantel resulted in increased systemic exposure and greater WBR. For example, in one study, a 200 mg/kg dose yielded a 68% WBR with specific plasma (R)-PZQ Cmax and AUC values, while a 400 mg/kg dose achieved a 97% WBR with correspondingly higher exposure parameters. nih.govresearchgate.net

The data below illustrate the relationship between systemic (R)-PZQ exposure and worm burden reduction in the S. mansoni mouse model under different conditions:

Treatment Regimen (PZQ Dose)Metabolic ModulatorPlasma (R)-PZQ Cmax (µM)Plasma (R)-PZQ AUC₀₋ₜ (µM*h)Worm Burden Reduction (%)Citation
200 mg/kg p.o.None6.311.468 nih.govresearchgate.net
400 mg/kg p.o.None--97 nih.govresearchgate.net
50 mg/kg p.o.50 mg/kg ABT i.v.Similar to 200 mg/kg w/o ABTSimilar to 200 mg/kg w/o ABT21 nih.govresearchgate.net
100 mg/kg p.o.20 mg/kg ABT i.v.~2x of 200 mg/kg w/o ABT~3x of 200 mg/kg w/o ABT60 nih.govresearchgate.net
200 mg/kg p.o.ABT i.v.~5x of 200 mg/kg w/o ABT~10x of 200 mg/kg w/o ABT100 nih.govresearchgate.net
200 mg/kg p.o.ABT p.o.--88 nih.govresearchgate.net
-DEX pre-treatment~10x decrease in systemic exposure~10x decrease in systemic exposureMaintained efficacy nih.govplos.orgresearchgate.netnih.gov

Note: Specific Cmax and AUC values for the 400 mg/kg dose without ABT, and for treatments with ABT p.o. or DEX pre-treatment where not explicitly stated as numerical values in the snippets, are indicated by '-'. The effect of DEX is described qualitatively in terms of fold change and efficacy maintenance.

Based on extrapolation from systemic exposures, it was estimated that a free exposure of approximately 20 µM*h of (R)-praziquantel in the portal vein was necessary to achieve a worm burden reduction exceeding 60% in the S. mansoni mouse model. nih.govplos.orgresearchgate.net This finding underscores the importance of achieving adequate drug exposure at the specific anatomical location of the parasite.

While the majority of detailed PK/PD studies in experimental models focus on Schistosoma species, particularly S. mansoni in mice, praziquantel is also effective against certain cestode infections. nih.gov However, the specific PK/PD relationships in experimental models for cestode infections are less extensively documented in the provided search results compared to those for schistosomiasis.

The studies in experimental models highlight the complex interplay between praziquantel's pharmacokinetics and its pharmacodynamic effects, emphasizing the significance of local drug concentrations at the site of infection rather than solely relying on systemic exposure metrics for predicting efficacy in certain parasitic infections like schistosomiasis.

Praziquantel Resistance: Mechanisms and Research Strategies

Emerging Concerns and Observations of Praziquantel Resistance

The possibility of PZQ resistance is a significant public health concern that could jeopardize current schistosomiasis control and elimination efforts. frontiersin.orgliberty.edufrontiersin.orgbiorxiv.orgnih.gov Although widespread clinical resistance in the field remains controversial, concerns are fueled by observations from both laboratory studies and field reports. frontiersin.orgliberty.edunih.govriojournal.comfrontiersin.orgbiomedcentral.com

Laboratory-Induced Praziquantel Resistance in Schistosome Strains

Laboratory studies have successfully demonstrated the ability to induce PZQ resistance in schistosomes, particularly Schistosoma mansoni. frontiersin.orgliberty.edunih.govriojournal.comfrontiersin.orgtandfonline.com This is often achieved through the repeated exposure of parasite populations to increasing or subcurative doses of PZQ, typically in experimental rodent or snail hosts. liberty.edunih.govfrontiersin.orgtandfonline.comcore.ac.uk

For instance, one study in 1994 subjected a population of S. mansoni-infected mice to increasing PZQ drug pressure. By the seventh generation, 93% of the resistant schistosomes survived three PZQ doses of 300 mg/kg, a dose that killed 89% of the control group. liberty.edunih.govfrontiersin.org Another study demonstrated that resistance to the therapeutic dose of PZQ could be induced in subsequent generations of S. mansoni in mice through successive subcurative doses. liberty.edunih.govfrontiersin.orgtandfonline.com Resistance induction has also been achieved in different life stages of S. japonicum. nih.govfrontiersin.org These laboratory experiments provide strong evidence that schistosomes possess the capacity to develop resistance under drug pressure. nih.govfrontiersin.orgcore.ac.uk

Field Reports and Epidemiological Observations of Reduced Praziquantel Efficacy

Alongside laboratory findings, several field reports and epidemiological observations have suggested reduced efficacy of PZQ in specific endemic areas following continuous drug exposure. frontiersin.orgliberty.edunih.govriojournal.comfrontiersin.org These reports often highlight low cure rates (CR) despite treatment. frontiersin.orgriojournal.com

Early reports of apparent S. mansoni field resistance emerged from areas like Senegal and the Nile Delta region of Egypt. nih.govriojournal.comfrontiersin.org Studies in Senegal observed low cure rates, although factors other than drug resistance, such as pre-treatment intensity or age, were also considered as potential explanations. riojournal.com Reduced sensitivity to PZQ has also been reported in Kenya and Uganda. nih.gov

However, interpreting field observations is complex, as factors other than true drug resistance can influence treatment outcomes, including rapid re-infection, inadequate dosing, high levels of juvenile worms (which are less susceptible to PZQ), and high worm burdens. frontiersin.orgriojournal.comfrontiersin.orgbiomedcentral.combiorxiv.org Some reviews and meta-analyses suggest that while reduced efficacy is observed, there is currently no consistent evidence for widespread, clinically relevant PZQ resistance in field populations, and low cure rates may often be attributable to these confounding factors. frontiersin.orgnih.govriojournal.comfrontiersin.orgbiomedcentral.com Nevertheless, the persistent reports and the potential for selection pressure from MDA programs underscore the need for continued surveillance and research. frontiersin.orgriojournal.combiomedcentral.com

Proposed Molecular Mechanisms of Praziquantel Resistance

Understanding the molecular basis of PZQ resistance is crucial for developing strategies to mitigate its emergence and spread. Research has proposed several mechanisms by which schistosomes might develop reduced susceptibility to the drug. frontiersin.orgliberty.edubiorxiv.orgnih.gov

Altered Drug Metabolism and Enhanced Detoxification Pathways in Parasites

One proposed mechanism of PZQ resistance involves altered drug metabolism and enhanced detoxification pathways within the parasite. frontiersin.orgliberty.educore.ac.uk It has been suggested that resistant worms may be better able to metabolize PZQ into less active or inactive compounds compared to sensitive worms. liberty.edufrontiersin.org

Studies have investigated the role of enzymes potentially involved in detoxification. While glutathione (B108866) S-transferase (GST) isoenzymes were once suggested as a potential receptor or target for PZQ, evidence has largely contradicted this hypothesis. However, the broader concept of enhanced metabolic breakdown of the drug by parasite enzymes remains a plausible mechanism. core.ac.uk

Genetic Variation and Single Nucleotide Polymorphisms (SNPs) in Target Genes (e.g., Sm.TRPMPZQ Channel)

Recent research has significantly advanced the understanding of potential genetic determinants of PZQ resistance, particularly focusing on the parasite's drug target. The transient receptor potential melastatin (TRPM) ion channel, specifically Sm.TRPMPZQ in S. mansoni, has been identified as a key molecular target of PZQ. frontiersin.orgliberty.edufrontiersin.orgbiomedcentral.combiorxiv.orgnih.govplos.orgbiorxiv.orgnih.gov PZQ is thought to activate this channel, leading to calcium influx and subsequent paralysis of the worm. liberty.edufrontiersin.orgbiomedcentral.com

Genetic variation, including Single Nucleotide Polymorphisms (SNPs), within or near the Sm.TRPMPZQ gene has been strongly implicated in conferring reduced susceptibility to PZQ. frontiersin.orgliberty.edufrontiersin.orgbiomedcentral.combiorxiv.orgnih.govplos.orgbiorxiv.orgnih.gov Genome-wide association studies (GWAS) have identified regions in the schistosome genome, including the locus containing Sm.TRPMPZQ, that are associated with PZQ responsiveness. biomedcentral.combiorxiv.orgnih.govnih.gov

Studies using marker-assisted selection based on a single SNP in the Sm.TRPMPZQ gene have generated schistosome populations with vastly different PZQ sensitivities, showing over a 377-fold difference in responsiveness. nih.govplos.orgnih.gov Resistant parasites have been shown to exhibit lower expression levels of Sm.TRPMPZQ compared to sensitive parasites. biorxiv.orgnih.govplos.orgnih.gov Furthermore, mutations within the predicted PZQ binding site of TRPMPZQ have been shown to result in loss of sensitivity to the drug. biorxiv.org Analysis of field isolates has also revealed a high degree of variability within the Sm.TRPMPZQ gene, including mutations that could potentially impact drug binding or channel function. biorxiv.org

Role of Drug Efflux Mechanisms (e.g., ABC Transporters)

Drug efflux mechanisms, particularly those mediated by ATP-binding cassette (ABC) transporters, are another proposed mechanism contributing to PZQ resistance in schistosomes. frontiersin.orgplos.orgplos.orgcore.ac.ukcambridge.orgnih.gov ABC transporters are a family of proteins that actively pump a wide variety of substrates, including toxins and drugs, out of cells. frontiersin.orgplos.orgplos.orgcambridge.orgnih.gov They are well-known for their role in multidrug resistance in various organisms, including other parasites. frontiersin.orgplos.orgplos.orgcambridge.orgnih.gov

Schistosomes possess a number of ABC transporter genes in their genome. frontiersin.orgcambridge.org It is hypothesized that increased expression or activity of these transporters could lead to enhanced efflux of PZQ from parasite cells, thereby reducing the effective intracellular concentration of the drug and conferring resistance. frontiersin.orgplos.orgplos.org

Genetic and Genomic Research Approaches to Praziquantel Resistance

Genetic and genomic studies play a critical role in unraveling the complex mechanisms of praziquantel resistance in schistosomes. These approaches aim to pinpoint specific genes, genetic variations, and genomic regions associated with reduced drug susceptibility.

Whole-Genome Sequencing to Identify Resistance-Associated Loci

Whole-genome sequencing (WGS) is a powerful tool used to identify genetic variations across the entire genome of resistant and susceptible parasite populations. By comparing the genomes of parasites with differing responses to praziquantel, researchers can identify loci (specific positions on a chromosome) that are statistically associated with resistance. Studies utilizing WGS have investigated genetic variation in globally dispersed populations of Schistosoma mansoni. nih.gov This approach has characterized variation across the transient receptor potential melastatin ion channel (TRPMPZQ), which has been identified as a target of praziquantel and influences susceptibility. nih.gov WGS analysis of S. mansoni samples from various countries has revealed broad-scale genetic structure and extensive transmission. nih.gov Furthermore, WGS of parasite populations from individuals before and after praziquantel treatment has been used to quantify the immediate genetic impact of the drug. nih.gov While some studies using WGS have found that genomic diversity remained varied and unstructured despite long-term praziquantel use, suggesting that low efficacy in certain instances might be due to factors other than resistance, the approach remains valuable for identifying potential genetic determinants. frontiersin.orgnih.govliberty.edu

Genome-Wide Association Studies (GWAS) for Praziquantel Resistance Phenotypes

Genome-Wide Association Studies (GWAS) are employed to identify genetic variants associated with specific traits or phenotypes, such as praziquantel resistance. This involves examining the genomes of a large number of individuals (or parasite samples) and looking for correlations between genetic markers (like Single Nucleotide Polymorphisms or SNPs) and the resistance phenotype. GWAS has been used to determine if specific genetic regions in S. mansoni are significantly different between pools of praziquantel-resistant and sensitive worms. biomedcentral.com One study using GWAS identified a transient receptor potential (TRPM) channel, SmTRPMPZQ, as significantly associated with extreme praziquantel resistance in S. mansoni. biomedcentral.combiorxiv.orgnih.gov This research indicated that the resistant phenotype showed recessive inheritance, with homozygotes carrying specific alleles surviving praziquantel treatment. biomedcentral.com Reanalysis of GWAS data using updated genome assemblies has further refined the understanding of resistance loci, suggesting that a single locus on chromosome 3, rather than two independent loci, might determine drug response, indicating a potentially monogenic basis for resistance in some cases. asm.orgresearchgate.net

Investigations into the Role of Parasite Genetic Diversity and Population Dynamics in Resistance Development

The genetic diversity within parasite populations and their dynamic changes under drug pressure are critical factors influencing the potential for resistance development. High genetic diversity within a parasite population can provide a larger pool of genetic variations, increasing the likelihood that some individuals may possess pre-existing alleles that confer reduced susceptibility to the drug. frontiersin.orgdovepress.com Mass drug administration (MDA) programs, while successful in reducing prevalence and intensity of infections, can exert significant selective pressure on parasite populations. frontiersin.org This pressure could theoretically lead to the selection and increase in frequency of resistant alleles. frontiersin.orgdovepress.com Conversely, a reduction in genetic diversity following treatment might suggest a lower likelihood of the population adapting to drug pressure. frontiersin.org Studies have investigated the genetic consequences of MDA and drug pressure using genotyping technologies and molecular markers associated with praziquantel resistance. liberty.edu While some genomic studies have found no long-term decrease in the genetic diversity of S. mansoni worms even after MDA, the impact of selection on genetic structure and the potential for resistance evolution remain active areas of research. nih.govnih.govliberty.edu The high rates of gene flow and diversity in S. mansoni populations could potentially prevent the fixation of resistance alleles by diluting them with susceptible alleles from untreated populations. frontiersin.org However, the scale-up of MDA programs may heighten drug selection pressures, increasing the risk of resistant schistosomes emerging. frontiersin.org

Development of Methodologies for Detection and Monitoring of Praziquantel Resistance

The development of reliable methodologies for detecting and monitoring praziquantel resistance in the field is crucial for timely intervention and preventing the widespread emergence of resistance. Currently, there is a need for robust methods to detect true resistance in the field and clear universal criteria for classifying a schistosome strain as 'praziquantel resistant'. frontiersin.orgriojournal.com

Traditional methods for assessing drug efficacy include measuring egg reduction rate (ERR) and cure rate (CR) by examining parasite eggs in urine or feces before and after treatment. frontiersin.org However, these methods may not always distinguish between true resistance and other factors affecting treatment outcome, such as reinfection or the presence of immature worms less susceptible to the drug. nih.gov

Molecular tools for detecting praziquantel resistance are being developed. riojournal.com Research is focused on identifying and utilizing molecular markers associated with resistance, such as variations in the SmTRPMPZQ gene. biomedcentral.comnih.govfrontiersin.org Genotyping of SmTRPMPZQ from natural S. mansoni populations could provide valuable insights into genetic variation related to resistance. biomedcentral.com Simple and economic assays are needed for field detection of resistance. scite.ai The recent introduction of a technique for assessing the effects of praziquantel on miracidia hatched from eggs may offer an affordable surveillance tool. scite.airesearchgate.net Investigations of field isolates with confirmed diminished sensitivity are important for determining the frequency and genetic basis of resistance. nih.gov Monitoring for changes in drug responsiveness is particularly important in high-transmission areas. nih.gov

Data regarding specific genetic markers and their association with resistance can be presented in tables as they become more definitively established through ongoing research. For example, studies identifying specific mutations in SmTRPMPZQ that reduce channel sensitivity to praziquantel provide valuable data for monitoring. nih.govbiorxiv.org

Advanced Research Methodologies and Future Avenues

"Omics" Approaches in Praziquantel and Anthelmintic Research

"Omics" technologies, such as genomics, transcriptomics, proteomics, and immunomics, are powerful tools being employed to gain a comprehensive understanding of parasite biology and host-parasite interactions, with implications for praziquantel efficacy and the development of next-generation treatments. researchgate.net These approaches generate vast amounts of data that can be mined to identify potential drug targets, understand resistance mechanisms, and discover antigens relevant for vaccine development. researchgate.net

Genomics and Transcriptomics for Target and Resistance Gene Discovery

Genomics and transcriptomics play a crucial role in identifying genes associated with praziquantel targets and potential resistance mechanisms in schistosomes. Whole-genome data from parasite populations under drug selection pressure can provide insights into the genetic basis of reduced susceptibility to praziquantel. plos.org Studies have utilized transcriptomic analysis to examine differential gene regulation in laboratory strains of Schistosoma mansoni with diminished susceptibility to PZQ. nih.gov While transcriptomic analysis can reveal differentially regulated genes, it may not immediately identify mutations in a target gene that cause loss of function without altered expression. nih.gov

Research has implicated a transient receptor potential melastatin (TRPM) ion channel, designated Sm.TRPMPZQ in S. mansoni, as a likely target for PZQ action. frontiersin.orgbiorxiv.org Genomic and transcriptomic resources have revealed the presence of TRPMPZQ orthologs in the genomes of various flatworms sensitive to PZQ. plos.org Genetic analysis of PZQ-resistant S. mansoni laboratory strains has identified this TRPM channel as being responsible for variation in PZQ response. biorxiv.org Potential PZQ resistance may arise from genetic mutations in SmTRPMPZQ that reduce its activity. frontiersin.org Mutagenesis studies have shown that mutations within the PZQ binding pocket of SmTRPMPZQ can decrease sensitivity, sometimes leading to a complete loss of PZQ activity. frontiersin.org However, whole-genome sequencing of S. mansoni from a Ugandan hotspot did not find evidence of genomic selection acting on SmTRPMPZQ, suggesting the complexity of resistance mechanisms in the field. frontiersin.org Other candidate genes, such as the S. mansoni P-glycoprotein (smdr2), which shows increased protein expression after exposure to sub-lethal PZQ doses, have also been proposed in the context of resistance. plos.org

Proteomics and Immunomics for Antigen Discovery and Drug-Induced Vaccination (DIV) Phenomena

Proteomics and immunomics contribute to the identification of parasite antigens and the understanding of the Drug-Induced Vaccination (DIV) phenomenon associated with praziquantel treatment. Praziquantel treatment damages the parasite's tegument, releasing surface antigens that can elicit an immune response in the host, potentially leading to immunologic resistance to reinfection – the DIV phenomenon. researchgate.netfrontiersin.orgescholarship.org

Immunomics-guided antigen discovery has been employed to identify the antigenic targets of DIV antibodies in human schistosomiasis. researchgate.netfrontiersin.orgnih.gov By screening recombinant proteome arrays with sera from individuals treated with praziquantel who were either reinfected or resistant to reinfection, researchers have identified numerous antigens that are targets of DIV antibodies. researchgate.netfrontiersin.orgnih.gov IgG responses to these antigens were significantly elevated in individuals resistant to reinfection compared to those who were reinfected. researchgate.netnih.gov A cystatin cysteine protease inhibitor, for instance, was identified as a unique target of DIV IgG. researchgate.net These identified antigens hold promise as subunit vaccine targets for a drug-linked vaccination approach to schistosomiasis control. researchgate.netescholarship.org

Structural Biology Approaches to Praziquantel-Target Interactions

Structural biology techniques provide detailed insights into the interactions between praziquantel and its target proteins at the atomic level. This is crucial for understanding the drug's mechanism of action and for the rational design of new and improved anthelmintics. researchgate.net

Crystallographic Studies of Parasite Target Proteins in Complex with Praziquantel or Analogues

X-ray crystallography is a key technique used to determine the three-dimensional structures of parasite proteins, including potential praziquantel targets, and their complexes with praziquantel or its analogues. This provides direct visualization of how the drug binds to the protein, revealing the specific residues involved in the interaction and the conformational changes that may occur upon binding.

Crystal structures of glutathione (B108866) S-transferase (GST) from Schistosoma japonicum (SjGST) have been determined both in its unligated form and in complex with praziquantel. researchgate.netnih.gov These studies showed that praziquantel binds to SjGST in the dimer interface groove adjoining the two catalytic sites, with one drug molecule binding per enzyme homodimer at therapeutic concentrations. researchgate.netnih.gov This interaction implicates praziquantel in the steric inhibition of SjGST catalytic and transport functions for large ligands. researchgate.netnih.gov Differences in the xenobiotic binding region between parasitic and mammalian GSTs, along with the identified PZQ binding site, can inform the design of novel antischistosomal drugs. researchgate.netnih.gov Crystallographic determination of other potential parasite drug targets in complex with inhibitors is also underway. iucr.org

Molecular Modeling and Docking Simulations for Ligand-Protein Binding Characterization

Molecular modeling and docking simulations are computational techniques used to predict and characterize the binding interactions between praziquantel or potential drug candidates and target proteins. researchgate.netplos.orgtandfonline.commdpi.comsemanticscholar.org These methods can estimate binding affinities, identify potential binding sites, and analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. plos.org

Molecular docking studies can be used to screen large libraries of compounds to identify potential inhibitors based on their predicted binding affinity to a target protein. mdpi.com Following docking, molecular dynamics simulations are often employed to assess the stability of the protein-ligand complexes over time, providing a more dynamic view of the interaction under simulated physiological conditions. plos.orgtandfonline.commdpi.comsemanticscholar.org These simulations can validate the stability of the designed compounds within the binding site and provide insights into the flexibility of the protein-ligand complex. plos.orgmdpi.com For example, molecular docking and dynamics simulations have been used in the search for novel inhibitors of Schistosoma mansoni Dihydroorotate dehydrogenase (SmDHODH) and Thioredoxin glutathione reductase (SmTGR), both considered promising therapeutic targets. plos.orgtandfonline.commdpi.com Computational modeling has also been used to evaluate the docking pose of praziquantel within the binding site of the human serotoninergic 5-HT2B receptor, identifying critical residues for PZQ-mediated agonist activity. nih.gov

Computational Chemistry and Advanced Drug Discovery Platforms

Computational chemistry, encompassing a range of theoretical and computational methods, plays an increasingly vital role in modern drug discovery efforts related to praziquantel and the search for new anthelmintics. nih.govkvantify.complos.org Advanced computational platforms integrate various techniques, including quantitative structure-activity relationship (QSAR) studies, molecular modeling, docking, and molecular dynamics simulations, to accelerate the identification and optimization of potential drug candidates. plos.orgsemanticscholar.orgkvantify.com

Computational drug discovery platforms leverage high-speed, accurate physics-based methods and machine learning to improve the quality of compounds tested experimentally. kvantify.com These platforms can be used for virtual screening of large chemical databases, identifying potentially active compounds based on predicted activity and favorable pharmacokinetic properties. plos.orgsemanticscholar.orgkvantify.com They facilitate rapid design-make-test-analyze cycles for compound design and can scale up to handle large chemical libraries using cloud computing. kvantify.com Computational tools have also been applied to predict and explore cocrystals of praziquantel, which can alter its physicochemical properties and potentially aid in the purification of single enantiomers. acs.org The development of robust QSAR models allows for cost-effective virtual screening and the identification of promising drug candidates. plos.org Open source drug discovery initiatives also utilize computational tools throughout the drug discovery process, from target identification to lead optimization. plos.org

Virtual Screening Strategies for Identification of Novel Anthelmintic Chemotypes

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for potential drug candidates. This approach is increasingly being applied in the search for new anthelmintics, including those with novel chemotypes that could be effective against praziquantel-resistant parasites or target different life stages. researchgate.netnih.gov

Studies have employed structure-based virtual screening (SBVS) targeting specific parasite proteins, such as Schistosoma mansoni thioredoxin glutathione reductase (SmTGR), an essential enzyme for parasite survival. nih.govresearchgate.net By screening databases of approved drugs or novel compounds against the known or modeled structures of these targets, researchers aim to identify molecules that are predicted to bind to and inhibit the target protein. nih.govresearchgate.netnih.gov

One study utilized QSAR (Quantitative Structure-Activity Relationship)-based virtual screening of SmTGR inhibitors integrated with high content screening (HCS) to identify new antischistosomal agents. nih.gov This approach successfully identified compounds with novel chemical scaffolds active against both schistosomula and adult worms at low micromolar concentrations, highlighting their potential as promising hits for further optimization. nih.gov Another structure-based virtual screening approach targeted the sodium-bile acid co-transporter of Clonorchis sinensis (CsSBAT), identifying potential inhibitor candidates to overcome praziquantel resistance in liver flukes. nih.gov

Predictive Modeling of Praziquantel Activity and Resistance

Predictive modeling approaches are being developed to better understand and forecast praziquantel activity and the potential for resistance. These models can incorporate various factors, including drug pharmacokinetics, host immune status, and parasite genetics. researchgate.netnih.govplos.org

Research into the pharmacokinetic-pharmacodynamic (PK-PD) relationship of praziquantel in animal models, such as the Schistosoma mansoni-infected mouse model, aims to determine the key factors influencing its efficacy. plos.orgmmv.org Studies have investigated the plasma exposure levels of the active enantiomer, (R)-PZQ, and their correlation with worm burden reduction. plos.orgmmv.org These models can help predict optimal dosing regimens and identify factors that may lead to suboptimal drug exposure and potentially contribute to reduced efficacy or the selection of resistant parasites. plos.orgmmv.org

Computational models, including deep learning (DL)-based approaches, are being explored for predicting the activity of potential antischistosomal molecules. researchgate.net These models can analyze large datasets of chemical structures and biological activity data to identify patterns and predict the likelihood of a compound being effective against the parasite or a specific target like SmTGR. researchgate.net

Modeling of resistance mechanisms is also a critical area of research. While widespread clinical resistance to praziquantel is not yet common, laboratory studies have successfully induced resistance in schistosomes under drug pressure. frontiersin.org Understanding the genetic and molecular changes associated with this induced resistance, such as alterations in drug metabolism enzymes like cytochrome P450 or transport proteins like p-glycoprotein, can inform predictive models for monitoring and managing resistance in the field. core.ac.uk

Development of Novel Anthelmintic Strategies and Integrated Control Approaches

Given the limitations of praziquantel, particularly the risk of resistance and its reduced efficacy against juvenile worms, research is actively pursuing novel anthelmintic strategies and integrated control approaches.

Design and Evaluation of Next-Generation Praziquantel Derivatives and Hybrid Compounds

The design and synthesis of new praziquantel derivatives and hybrid compounds represent a significant effort to develop next-generation treatments. The goal is to create molecules with improved efficacy, broader spectrum of activity (including against juvenile stages), enhanced pharmacokinetic properties, or reduced potential for resistance. plos.orgresearchgate.netmdpi.com

Molecular hybridization, which involves combining structural features of two or more known drugs or pharmacologically active compounds, is a strategy being used to design novel agents with potential dual activity or improved properties. researchgate.netmdpi.com For instance, molecular hybrids combining elements of praziquantel with other scaffolds have been synthesized and evaluated for antischistosomal activity. researchgate.netmdpi.com Some of these hybrids have shown promising activity against both newly transformed schistosomula and adult worms in in vitro studies. mdpi.com

Specific praziquantel derivatives are also being developed. One such derivative, designated P96, with a small structural modification (substitution of a cyclohexyl group with a cyclopentyl), has demonstrated broad-spectrum antischistosomal activity, notably improved efficacy against immature stages of Schistosoma japonicum compared to praziquantel. plos.org

Research into Praziquantel Combination Therapies with Other Anthelmintics

Combining praziquantel with other anthelmintics is a strategy to enhance efficacy, broaden the spectrum of activity, and potentially mitigate the development of resistance. nih.govresearchgate.netresearchgate.net This approach leverages the different mechanisms of action and target stages of various drugs.

Studies have investigated the co-administration of praziquantel with artemisinin (B1665778) derivatives, which are effective against juvenile schistosomes, whereas praziquantel primarily targets adult worms. nih.govliberty.edu Experiments in animal models have shown that combined treatment with praziquantel and artemether (B1667619) can result in significantly higher worm reduction rates compared to single-drug treatments. nih.gov

Combination therapies are also being explored for treating other parasitic infections. A combination anthelmintic containing praziquantel along with ivermectin, pyrantel (B1679900) pamoate, and fenbendazole (B1672488) has been evaluated for efficacy against monogenean parasites in fish. researchgate.net

Clinical trials have also assessed combination regimens for treating soil-transmitted helminth infections and schistosomiasis. For example, studies have evaluated the effectiveness of praziquantel combined with albendazole, showing improvements in reducing the prevalence of various helminth infections. lshtm.ac.uk

Exploring Praziquantel Activity Against a Broader Spectrum of Parasitic Organisms

While primarily known for its efficacy against trematodes and cestodes, there is ongoing interest in exploring praziquantel's activity against a broader spectrum of parasitic organisms. core.ac.ukbrighton.ac.uk

Beyond its well-established uses against Schistosoma species, Clonorchis sinensis, Opisthorchis viverrini, and certain tapeworms like Taenia solium and Taenia saginata, research is exploring its effects on other parasites. core.ac.ukbrighton.ac.uk This includes investigations into its potential activity against other flatworms like planarians and even some unicellular parasites such as Giardia species, although these areas require more controlled scientific study. core.ac.uk

Furthermore, the identification of TRPMPZQ as a target for praziquantel in schistosomes and other PZQ-sensitive parasites suggests that orthologs of this channel in other organisms could be potential targets, opening avenues for exploring praziquantel's activity in unexpected areas. frontiersin.orgresearchgate.net

Synergistic Approaches Combining Praziquantel Chemotherapy with Vaccine Development Efforts

Integrating praziquantel chemotherapy with vaccine development efforts is considered a promising synergistic approach for schistosomiasis control. oup.comnih.govpeerj.comcambridge.orgresearchgate.net While praziquantel is effective in treating existing infections, it does not prevent reinfection, which is a major challenge in endemic areas. oup.complos.orgpeerj.com Vaccines aim to induce protective immunity and reduce worm burden or pathology. oup.comnih.govpeerj.com

Research suggests that praziquantel treatment can interact with the host immune response. oup.comnih.govcambridge.org Praziquantel's action on the parasite tegument exposes worm antigens to the host immune system, potentially enhancing the immune response. oup.comnih.gov Studies have investigated combining praziquantel treatment with vaccination strategies using candidate antigens like the 28-kDa glutathione S-transferase (Sm28GST). oup.compeerj.com Experiments in animal models have shown that immunization with certain antigens combined with subcurative praziquantel treatment can lead to a greater reduction in worm burden than either intervention alone, suggesting a synergistic effect. peerj.comcambridge.org

This integrated approach, termed vaccine-linked chemotherapy, is being explored to leverage the strengths of both interventions: chemotherapy to reduce the existing parasite burden and vaccination to prevent or reduce reinfection and pathology. researchgate.net Understanding the complex immunological interactions between the vaccine, the parasite, and praziquantel is crucial for designing effective integrated control programs. nih.gov

Q & A

Basic Research Questions

Q. What experimental methods are used to investigate praziquantel’s mechanism of action against schistosomes?

  • Methodological Answer: Studies employ calcium flux assays to measure drug-induced Ca²⁺ influx in schistosome teguments, a hallmark of praziquantel’s activity. RNA interference (RNAi) is used to knock down candidate targets like TRPMPZQ ion channels, followed by dose-response assays to assess changes in drug sensitivity. In vitro assays using adult worms or larval stages are paired with confocal microscopy to visualize tegumental disruption .

Q. How can researchers design clinical trials to evaluate praziquantel’s efficacy against Schistosoma mansoni?

  • Methodological Answer: Trials should follow the PICOT framework:

  • Population: School-aged children in endemic regions.
  • Intervention: Single vs. repeated dosing (e.g., 40 mg/kg vs. 60 mg/kg).
  • Comparison: Placebo or alternative anthelmintics (e.g., oxamniquine).
  • Outcome: Parasitological cure rate (egg-negative conversion) at 1–3 months.
  • Time: Longitudinal follow-up for reinfection rates.
    Cluster-adjusted logistic regression models are recommended to account for within-school variability in infection intensity .

Q. What methodological approaches differentiate the pharmacological activity of praziquantel’s enantiomers?

  • Methodological Answer: Chiral chromatography isolates (R)- and (S)-praziquantel for in vitro testing. Metabolic profiling via LC-MS identifies enantiomer-specific hepatic metabolism, while in vivo studies in rodents compare dose-response curves for efficacy (e.g., worm burden reduction) and toxicity (e.g., neurobehavioral effects). (S)-praziquantel shows negligible activity but contributes to adverse effects like bitter taste .

Advanced Research Questions

Q. How can genomic sequencing identify praziquantel resistance markers in Schistosoma mansoni?

  • Methodological Answer: Whole-genome sequencing of field isolates identifies non-synonymous mutations in TRPMPZQ (e.g., p.Y1554C, p.Q1670K). Functional validation uses CRISPR/Cas9-edited parasites in Ca²⁺ reporter assays to quantify EC₅₀ shifts. Population genetics tools (e.g., integrated haplotype scores) detect selection pressures in endemic regions after mass drug administration (MDA) .

Q. What factors explain pharmacokinetic variability of praziquantel in pediatric populations?

  • Methodological Answer: Population pharmacokinetic (PopPK) modeling incorporates covariates like hepatic CYP450 activity, body weight, and co-administered drugs (e.g., albendazole). Stable isotope-labeled (R)-praziquantel (e.g., deuterated D11) tracks enantiomer-specific metabolism. Pediatric formulations are optimized using dissolution testing to improve bioavailability and palatability .

Q. How do species-specific differences in schistosome biology impact praziquantel efficacy?

  • Methodological Answer: Comparative studies using S. mansoni and S. haematobium assess tegumental protein expression (e.g., via proteomics) and drug uptake rates (radiolabeled praziquantel). Meta-analyses of clinical trial data reveal S. mansoni has higher cure rates with repeated dosing (89% egg reduction vs. 83% single dose), while S. haematobium shows minimal incremental benefit .

Q. What in vitro models evaluate synergistic combinations of praziquantel with next-generation anthelmintics?

  • Methodological Answer: High-throughput screening assays pair praziquantel with thioredoxin-glutathione reductase inhibitors (e.g., auranofin). Isobologram analysis quantifies synergism (combination index <1). Larval motility assays and adult worm viability tests (ATP-based luminescence) validate combinations in co-culture systems .

Q. How should researchers address contradictory data on praziquantel’s dose-response relationships?

  • Methodological Answer: Sensitivity analyses stratify data by confounding variables:

  • Host factors: Co-infection with malaria (alters CYP-mediated metabolism).
  • Parasite factors: Developmental stage (juvenile worms exhibit innate tolerance).
  • Methodological bias: Egg-counting techniques (Kato-Katz vs. PCR).
    Mixed-effects models adjust for these variables in multi-center trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Praziquantel
Reactant of Route 2
Reactant of Route 2
Praziquantel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.